molecular formula C34H26Cl4N4O2S2 B14148541 N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide} CAS No. 405898-03-5

N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide}

Cat. No.: B14148541
CAS No.: 405898-03-5
M. Wt: 728.5 g/mol
InChI Key: NCKJJICWPKNUNQ-UHFFFAOYSA-N
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Description

N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide} is a complex organic compound featuring a pyrimidine core linked to benzene rings and dichlorobenzyl sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide} typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as ZnCl₂ or CuCl₂ and solvents like DMF or DMSO to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation can be employed to accelerate the reaction rates and improve efficiency . The use of green chemistry principles, such as solvent-free conditions and eco-friendly reagents, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide} undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .

Scientific Research Applications

N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide} has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide} involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of specific enzymes, disrupting metabolic pathways and leading to cell death in targeted cells . Its dichlorobenzyl groups may also facilitate binding to DNA or RNA, causing alkylation and subsequent inhibition of nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide} is unique due to its specific combination of pyrimidine, benzene, and dichlorobenzyl sulfanyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

405898-03-5

Molecular Formula

C34H26Cl4N4O2S2

Molecular Weight

728.5 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-N-[4-[2-[4-[[2-[(2,4-dichlorophenyl)methylsulfanyl]acetyl]amino]phenyl]pyrimidin-5-yl]phenyl]acetamide

InChI

InChI=1S/C34H26Cl4N4O2S2/c35-26-7-1-23(30(37)13-26)17-45-19-32(43)41-28-9-3-21(4-10-28)25-15-39-34(40-16-25)22-5-11-29(12-6-22)42-33(44)20-46-18-24-2-8-27(36)14-31(24)38/h1-16H,17-20H2,(H,41,43)(H,42,44)

InChI Key

NCKJJICWPKNUNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)C3=CC=C(C=C3)NC(=O)CSCC4=C(C=C(C=C4)Cl)Cl)NC(=O)CSCC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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